tert-Butyl n-heptyl ether

Description

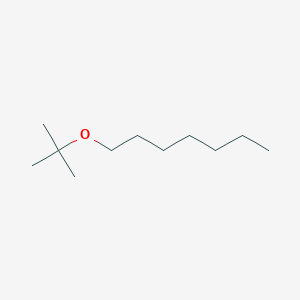

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-5-6-7-8-9-10-12-11(2,3)4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSCUIJRFGVUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl N Heptyl Ether

Strategies for Carbon-Oxygen Bond Formation in Ether Synthesis

The construction of the C-O-C linkage is the cornerstone of ether synthesis. Traditional methods, such as the Williamson ether synthesis, are often limited when preparing sterically hindered ethers like tert-butyl ethers, as the strong basicity of the tert-butoxide can lead to competing elimination reactions with the alkyl halide. masterorganicchemistry.com Consequently, alternative strategies that circumvent these limitations are essential. Modern approaches often involve the reaction of an alcohol with a tert-butyl source under catalytic conditions or employ organometallic reagents to achieve the desired transformation efficiently.

A common strategy for forming tertiary ethers involves the acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com In the context of synthesizing tert-butyl n-heptyl ether, this would conceptually involve the reaction of n-heptyl alcohol with isobutylene (B52900). The reaction is typically promoted by a strong acid catalyst, which protonates the isobutylene to form a stable tert-butyl carbocation. This carbocation is then trapped by the nucleophilic n-heptyl alcohol. Following deprotonation of the resulting oxonium ion, the target ether is formed. masterorganicchemistry.com

This method is particularly effective for producing tertiary ethers because it avoids the use of strongly basic alkoxides that can cause side reactions. tkk.fi The reaction is generally carried out at elevated pressure to maintain the gaseous alkene in the liquid phase. tkk.fi Various solid acid catalysts, including ion-exchange resins, zeolites, and heteropoly acids, have been employed to facilitate this transformation, offering advantages in terms of catalyst separation and recycling. researchgate.net

Organometallic chemistry provides powerful, albeit less conventional, methods for ether synthesis that operate through an "umpoled" strategy, where a carbanion reacts with an electrophilic oxygen source. core.ac.ukacs.org This approach is a conceptual reversal of the traditional Williamson synthesis.

The reaction of carbanions, typically in the form of organolithium or organomagnesium (Grignard) reagents, with peroxides can be used to form ethers. core.ac.uknih.govnih.gov To synthesize this compound via this route, a heptyl carbanion (e.g., n-heptyllithium or n-heptylmagnesium bromide) would be reacted with a peroxide containing a tert-butoxy (B1229062) group, such as di-tert-butyl peroxide or, more effectively, with specially designed peroxides like tetrahydropyranyl monoperoxyacetals. core.ac.uknih.gov

Research has shown that readily prepared monoperoxyacetals react with both sp3 and sp2-hybridized organolithium and organomagnesium reagents to provide ethers in moderate to high yields. core.ac.uknih.govacs.org This method has been successfully applied to the synthesis of a variety of alkyl, aryl, and cyclopropyl (B3062369) ethers. core.ac.uknih.gov The use of these reagents avoids the strongly basic conditions of traditional methods and offers a distinct pathway for C-O bond formation. acs.org For instance, the reaction of n-BuLi with specific peroxides has been documented, illustrating the feasibility of using alkyl lithium reagents for this transformation. nih.gov

The mechanism of the reaction between organometallics and peroxides is not a simple SN2 displacement, especially when forming sterically hindered ethers. core.ac.uknih.gov High yields observed for the transfer of tertiary alkoxides are inconsistent with a classic SN2 pathway. nih.govacs.org Theoretical studies suggest a mechanism that involves a Lewis acid-promoted insertion of the organometallic reagent into the oxygen-oxygen (O-O) bond of the peroxide. core.ac.uknih.govnih.gov

In this proposed mechanism, the metal cation of the organometallic reagent (e.g., Li+ or MgBr+) acts as a Lewis acid, coordinating to one of the oxygen atoms of the peroxide. This coordination polarizes and weakens the O-O bond, facilitating the nucleophilic attack of the carbanionic portion of the organometallic reagent on the now more electrophilic oxygen atom. core.ac.ukacs.org This process appears to be mechanistically distinct from reactions involving other types of peroxides and provides a robust method for forming C-O bonds, even for bulky groups. acs.org

Catalytic methods are highly desirable as they often offer milder reaction conditions, higher efficiency, and improved sustainability. The use of Lewis acid catalysts, in particular, has become a cornerstone of modern organic synthesis. wikipedia.org

Lanthanide triflates [Ln(OTf)₃] are a class of water-stable, recyclable Lewis acid catalysts that have proven highly effective in promoting the synthesis of tert-butyl ethers. mdpi.comresearchgate.net These catalysts are used in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butylating agent for alcohols. puchd.ac.inacs.orgnih.gov The reaction of an alcohol, such as n-heptyl alcohol, with Boc₂O in the presence of a catalytic amount of a lanthanide triflate like ytterbium(III) triflate (Yb(OTf)₃) or erbium(III) triflate (Er(OTf)₃) leads to the formation of the corresponding tert-butyl ether. puchd.ac.innih.gov

Studies have shown that erbium(III) triflate (Er(OTf)₃) is an efficient catalyst for the tert-butylation of various alcohols and phenols under solvent-free conditions at room temperature, making it an eco-friendly option. thieme-connect.comorganic-chemistry.orgresearchgate.net The catalyst can be easily recovered and reused without significant loss of activity. thieme-connect.comorganic-chemistry.org

Similarly, ytterbium(III) triflate (Yb(OTf)₃) has been pioneered as a catalyst for the same transformation. puchd.ac.inacs.orgresearchgate.net Research demonstrated that using a catalytic amount of Yb(OTf)₃ significantly reduces reaction times, achieving high conversions of alcohols to tert-butyl ethers. puchd.ac.innih.gov The optimal conditions often involve heating the reaction in a suitable solvent like acetonitrile. nih.gov The general applicability of this method to a wide range of primary and secondary alcohols suggests its utility for the synthesis of this compound. nih.govacs.org

The table below summarizes the results for the Yb(OTf)₃-catalyzed tert-butylation of various alcohols, illustrating the broad scope of this methodology.

Table 1: Substrate Scope for Yb(OTf)₃-Catalyzed tert-Butyl Ether Formation Reaction Conditions: Alcohol (1 mmol), Boc₂O (2.3 equiv), Yb(OTf)₃ (5 mol%), CH₃CN, 80 °C.

| Entry | Alcohol Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Octan-1-ol | 1.5 | 88 |

| 2 | Dodecan-1-ol | 1.5 | 86 |

| 3 | Benzyl alcohol | 1.0 | 92 |

| 4 | Cyclohexanol | 3.0 | 85 |

| 5 | Octan-2-ol | 3.0 | 82 |

Data sourced from research on Yb(OTf)₃-catalyzed etherification reactions. nih.govacs.org

Catalytic Approaches in tert-Butyl Ether Synthesis

Magnesium Perchlorate (B79767) and Di-tert-butyl Dicarbonate Mediated Reactions

A notable and mild method for the synthesis of tert-butyl ethers, including this compound, involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of magnesium perchlorate (Mg(ClO₄)₂). organic-chemistry.orgnih.gov This approach avoids the harsh acidic conditions traditionally required for tert-butylation, which can lead to undesirable side reactions. organic-chemistry.org The reaction demonstrates broad applicability for converting primary and secondary alcohols into their corresponding tert-butyl ethers. organic-chemistry.org

The process is highly chemoselective, tolerating a variety of functional groups. organic-chemistry.org Research by Bartoli et al. established that Lewis acid catalysts, particularly those with perchlorate anions, effectively promote the formation of tert-butyl ethers from alcohols and Boc₂O. acs.orgresearchgate.net The reaction between an alcohol and Boc₂O can lead to either tert-butyl ethers or Boc-alcohols, with the product distribution being heavily influenced by the nature of the Lewis acid catalyst's anion. acs.org Perchlorates and triflates, which have a highly delocalized negative charge, exclusively or predominantly yield the ether product. acs.orgacs.orgresearchgate.net

For the synthesis of aliphatic tert-butyl ethers, magnesium perchlorate is considered an excellent choice, balancing cost and reaction efficiency. acs.orgresearchgate.net The optimized conditions generally involve using an excess of Boc₂O with a catalytic quantity of anhydrous Mg(ClO₄)₂. organic-chemistry.orgacs.org The reaction can be performed at moderate temperatures, either in a solvent like dichloromethane (B109758) or under neat (solvent-free) conditions. organic-chemistry.org Mechanistic studies propose the formation of a mixed dicarbonate intermediate which then decomposes to form the final tert-butyl ether product. organic-chemistry.org

Table 1: Representative Conditions for Mg(ClO₄)₂-Mediated tert-Butylation

| Parameter | Value/Condition | Source(s) |

| Reagents | n-Heptanol, Di-tert-butyl dicarbonate (Boc₂O) | organic-chemistry.orgresearchgate.net |

| Catalyst | Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) | organic-chemistry.orgnih.gov |

| Catalyst Loading | ~10 mol % | organic-chemistry.orgacs.orgresearchgate.net |

| Stoichiometry | ~2.3 equivalents of Boc₂O per equivalent of alcohol | organic-chemistry.orgacs.org |

| Temperature | ~40 °C | organic-chemistry.org |

| Solvent | Dichloromethane or Solvent-free | organic-chemistry.org |

Acidic Ion-Exchange Resin Catalysis in Liquid Phase

The liquid-phase etherification of n-heptanol with isobutylene, catalyzed by acidic ion-exchange resins, represents a significant industrial and green chemistry approach to producing this compound. rsc.orggoogle.com These solid acid catalysts, such as sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst and Dowex series), are widely used for the synthesis of fuel ethers like MTBE and ETBE. google.comlboro.ac.uk The process is highly selective for tertiary olefins, making it an effective method for reacting isobutylene from mixed hydrocarbon streams. google.com

The reaction involves the addition of the primary alcohol (n-heptanol) to the double bond of isobutylene. google.com Acidic ion-exchange resins are effective catalysts for this process at relatively low temperatures (below 523 K), where they exhibit a high concentration of acid sites. rsc.org The catalytic performance, including activity and selectivity, is influenced by the resin's structural properties, such as the degree of crosslinking and porosity. researchgate.netresearchgate.net For instance, gel-type resins with low divinylbenzene (B73037) (DVB) content and certain macroreticular resins (like Amberlyst 70) that swell significantly in the reaction medium often show high selectivity and yield. researchgate.netresearchgate.net

The synthesis is typically carried out in a liquid-phase batch or fixed-bed flow reactor. researchgate.netescholarship.org The temperature is a critical parameter; for example, in the synthesis of ethyl tert-butyl ether (ETBE), higher temperatures can promote the dehydration of the tertiary alcohol back to isobutylene, reducing selectivity. researchgate.net Therefore, maintaining optimal temperature control is crucial for maximizing the yield of the desired ether. rsc.org

Table 2: Common Acidic Ion-Exchange Resins for Etherification

| Catalyst Type | Example(s) | Key Characteristics | Source(s) |

| Macroreticular Resins | Amberlyst 15, Amberlyst 35, Amberlyst 70 | High surface area, defined pore structure, thermostable. | rsc.orggoogle.comresearchgate.net |

| Gel-type Resins | Dowex 50Wx2, Dowex 50Wx4-50 | Swell in polar media, high activity in alcoholic media. | rsc.orgresearchgate.net |

Regioselectivity and Stereochemical Considerations in Alkyl Ether Synthesis

The synthesis of this compound from n-heptanol and isobutylene is governed by specific regiochemical principles, while stereochemistry is less of a concern for these particular achiral reactants.

Regioselectivity: The term regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. In the acid-catalyzed addition of n-heptanol to isobutylene, the reaction proceeds with high regioselectivity according to Markovnikov's rule. The mechanism involves the protonation of the isobutylene double bond to form a carbocation intermediate. The more stable tertiary carbocation is formed preferentially over the less stable primary carbocation. The nucleophilic oxygen atom of n-heptanol then attacks this tertiary carbocation, leading exclusively to the formation of this compound. The alternative product, isobutyl n-heptyl ether, is not formed because it would require the formation of the highly unstable primary carbocation. This inherent electronic preference ensures a highly regioselective synthesis.

Stereochemistry: Stereochemistry becomes a critical factor when chiral centers are involved in a reaction. For example, in the classic Williamson ether synthesis, an alkoxide displaces a halide in an Sₙ2 reaction, which proceeds with inversion of configuration at the electrophilic carbon if it is a stereocenter. masterorganicchemistry.com However, in the synthesis of this compound from n-heptanol and isobutylene, neither of the reactants possesses a chiral center at the reaction site. The n-heptyl group is attached via a primary carbon, and the tert-butyl group is inherently achiral. Therefore, no new stereocenters are formed, and stereochemical considerations are not applicable to the final product. Should a chiral alcohol or a chiral olefin be used in a similar etherification, the stereochemical outcome would need to be carefully considered. nih.govacs.org

Principles of Eco-Compatible and Green Chemistry in Ether Production

The production of ethers, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Many of these principles are directly applicable to the advanced synthetic methods previously discussed.

Prevention of Waste (Principle 1): Designing syntheses to prevent waste is a primary goal. acs.org The use of highly selective catalysts, such as ion-exchange resins, minimizes the formation of byproducts, thereby reducing waste. novonesis.comresearchgate.net

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The addition of n-heptanol to isobutylene is a 100% atom-economical reaction in principle, as all atoms of the reactants are incorporated into the desired ether product. acs.org

Use of Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric reagents. acs.org Both the Mg(ClO₄)₂ and acidic ion-exchange resin methods rely on catalysts rather than stoichiometric promoters. organic-chemistry.orgrsc.org This reduces waste, and the catalysts can often be recovered and reused, which is particularly true for heterogeneous catalysts like ion-exchange resins. eurekalert.orgorganic-chemistry.org

Safer Solvents and Reaction Conditions (Principle 5): The use of hazardous solvents should be avoided or replaced with safer alternatives. The Mg(ClO₄)₂-mediated synthesis can be performed under solvent-free conditions, which is a significant green advantage. organic-chemistry.org Additionally, conducting reactions at ambient or moderate temperatures and pressures, as enabled by efficient catalysts, reduces energy consumption and improves safety. novonesis.com

Use of Renewable Feedstocks (Principle 7): A key aspect of green chemistry is the use of renewable rather than depletable starting materials. While isobutylene is traditionally derived from petroleum, there is growing research into producing it from renewable resources like biomass. escholarship.orggoogle.com Alcohols like n-heptanol can also potentially be derived from biomass, making the entire synthesis pathway for this compound more sustainable. researchgate.netosti.gov The production of fuel ethers from biomass is a central theme in the development of future eco-friendly fuels. eurekalert.orgadvancedsciencenews.com

By applying these principles, the synthesis of this compound can be made more efficient, less hazardous, and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl N Heptyl Ether

Unimolecular and Bimolecular Dissociation Pathways

The dissociation of tert-butyl n-heptyl ether can occur through unimolecular or bimolecular pathways, depending on the reaction conditions.

Unimolecular Dissociation: In the absence of a catalyst, the unimolecular homolytic cleavage of the C-O bonds requires significant energy input. The bond dissociation energy (BDE) is a key parameter in determining the feasibility of such a pathway. The C-O bond on the tertiary carbon is weaker than the one on the primary carbon due to the stability of the resulting tert-butyl radical.

A computational study on the thermal decomposition of tert-butyl methyl ether, a related compound, supports a unimolecular mechanism where the primary products are isobutene and methanol. unirioja.es This suggests that the unimolecular dissociation of this compound would primarily proceed through the cleavage of the tert-butyl C-O bond.

Bimolecular Dissociation: Bimolecular reactions of ethers often involve an attacking species, such as a radical. For instance, the reaction of tert-butyl radicals with molecular oxygen is a critical process in autoignition and combustion chemistry. helsinki.fi In the context of this compound, bimolecular reactions could be initiated by radicals abstracting a hydrogen atom from the ether, leading to the formation of ether radicals. These radicals can then undergo further decomposition. The C-H bonds alpha to the ether oxygen are generally weaker and more susceptible to abstraction. wikipedia.org

The table below provides typical bond dissociation energies for bonds relevant to this compound.

| Bond | Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| (CH₃)₃C-H | Tertiary C-H | 96.5 | 404 |

| CH₃(CH₂)₅CH₂-H | Primary C-H | ~98 | ~410 |

| (CH₃)₃C-O | Tertiary C-O | ~80 | ~335 |

| n-alkyl-O | Primary C-O | ~85 | ~356 |

Note: These are average values and can vary depending on the specific molecular environment. wikipedia.orgucsb.eduresearchgate.net

Catalytic Transformations of Tertiary Alkyl Ethers

The ether linkage in this compound is susceptible to cleavage under catalytic conditions, most notably with acids.

Acid-Catalyzed Cleavage: Strong acids such as hydrogen halides (HI, HBr) and Lewis acids like boron tribromide (BBr₃) are effective for cleaving ethers. masterorganicchemistry.com The reaction with a Lewis acid like BBr₃ proceeds through the formation of an oxonium ion intermediate, which facilitates the cleavage of the carbon-oxygen bond. vaia.com The general mechanism involves the coordination of the Lewis acid to the ether oxygen, making it a better leaving group.

Metal-Catalyzed Transformations: While less common for simple ether cleavage, transition metal catalysts can be employed for more complex transformations involving C-O bond activation. For example, nickel-catalyzed cross-coupling reactions can cleave C-O bonds in aryl alkyl ethers. In some instances, the inclusion of a Lewis acid, such as AlMe₃, is necessary to facilitate the cleavage of alkyl C-O bonds.

A study on the gas-phase decomposition of tert-butyl methyl ether catalyzed by various hydrogen halides (HF, HCl, HBr, HI) using density functional theory (DFT) showed that the reactivity increases down the group (HF < HCl < HBr < HI). This trend correlates with the increasing acidity and nucleophilicity of the hydrogen halide. The calculated activation free energy for the HCl-catalyzed decomposition of tert-butyl methyl ether was found to be in good agreement with experimental values. unirioja.es

The following table summarizes computed activation parameters for the gas-phase decomposition of tert-butyl methyl ether catalyzed by different hydrogen halides, which serves as a model for this compound.

| Catalyst | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Free Energy (ΔG‡) (kJ/mol) |

| HF | 98.9 | 174.8 |

| HCl | 74.2 | 133.9 |

| HBr | 64.4 | 126.9 |

| HI | 54.2 | 114.7 |

Data from a computational study on tert-butyl methyl ether. unirioja.es

Mechanistic Insights into Ether Cleavage Reactions (e.g., SN1 Mechanisms)

The cleavage of tertiary alkyl ethers like this compound in the presence of strong acids proceeds predominantly through a unimolecular nucleophilic substitution (SN1) mechanism. rsc.org This is due to the high stability of the intermediate tertiary carbocation.

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a tert-butyloxonium ion. This converts the alkoxide group into a good leaving group (an alcohol). rsc.org

Formation of a Carbocation and Nucleophilic Attack: The protonated ether dissociates unimolecularly to form a stable tert-butyl carbocation and a molecule of n-heptanol. This step is the rate-determining step of the reaction. rsc.orgbrainly.com The carbocation is then rapidly attacked by a nucleophile (e.g., a halide ion) to form the final product.

During the solvolysis of tert-butyl chloride, a related reaction, the formation of the tert-butyl carbocation is the rate-limiting step. brainly.com The subsequent reaction with a nucleophile, such as an alcohol, can lead to the formation of a new ether.

Thermolysis and Thermal Decomposition Studies

The pyrolysis of methyl tert-butyl ether (MTBE) has been studied experimentally, revealing that the major products are isobutene and methanol. nih.gov This indicates that the primary decomposition pathway is the cleavage of the C-O bond on the tertiary carbon side. The study also identified a multitude of other products, including various radicals like methyl, methoxy, and allyl, as well as stable molecules such as methane, carbon monoxide, and various butene isomers. nih.gov

A study on the thermal decomposition of various tert-butyl compounds showed that they generally decompose unimolecularly to form isobutene and the corresponding HX compound (where X is the rest of the molecule). dtic.mil The rates of pyrolysis for a series of vinyl ethers showed that the tert-butyl derivative decomposes significantly faster than ethyl or n-butyl vinyl ethers, consistent with a mechanism involving a more stable radical or polar transition state. rsc.org

Based on these studies, the primary products of the thermolysis of this compound are expected to be isobutene and n-heptanol.

Environmental Dynamics and Biodegradation Pathways of Alkyl Ethers, with Specific Reference to Tert Butyl N Heptyl Ether

Microbial Degradation of Alkyl Ethers in Environmental Systems

The microbial breakdown of alkyl ethers is a key process governing their persistence in the environment. A diverse range of microorganisms has been identified with the ability to degrade these compounds, employing specific enzymatic machinery to cleave the stable ether bond.

Identification of Ether-Degrading Microorganisms

Several bacterial genera have been recognized for their capacity to degrade alkyl ethers. Notably, species of Rhodococcus and other Actinobacteria are frequently isolated from contaminated environments and have demonstrated the ability to utilize ethers as a source of carbon and energy. jmb.or.kroup.com For instance, Rhodococcus sp. strain DEE5151, isolated from sewage sludge, can degrade a variety of alkyl and aralkyl ethers. nih.govconsensus.app Other identified ether-degrading bacteria include members of the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus. researchgate.net An actinomycete designated as CB1190 has been shown to grow on several cyclic and linear ethers, including diethyl ether and butyl methyl ether. researchgate.net The metabolic versatility of these microorganisms, particularly Rhodococcus species, makes them significant players in the bioremediation of ether-polluted sites. jmb.or.kr

Table 1: Examples of Ether-Degrading Microorganisms

| Microorganism | Degraded Ether(s) | Reference |

| Rhodococcus sp. strain DEE5151 | Diethyl ether, Di-n-propyl ether, Anisole (B1667542), Phenetole, Dibenzyl ether | nih.govresearchgate.net |

| Actinomycete strain CB1190 | 1,3-dioxane, 1,4-dioxane, Diethyl ether, Tetrahydrofuran, Butyl methyl ether | researchgate.net |

| Pseudomonas sp. | 2-Butoxyethanol, 2-Ethoxyethanol, 2-Propoxyethanol | researchgate.net |

| Gordonia terrae BOE5 | Diethyl ether, 2-Butoxyethanol | researchgate.net |

| Aquincola tertiaricarbonis L108 | Methyl tert-butyl ether (MTBE), tert-Amyl methyl ether (TAME) | nih.gov |

| Methylibium petroleiphilum PM1 | Methyl tert-butyl ether (MTBE), tert-Amyl methyl ether (TAME) | nih.gov |

Enzymatic Mechanisms of Ether Bond Cleavage

The cleavage of the highly stable ether bond is the critical step in the biodegradation of alkyl ethers and is catalyzed by specific enzymes. Monooxygenases are a key class of enzymes involved in this process. nih.govresearchgate.net These enzymes incorporate one atom of molecular oxygen into the substrate. researchgate.net In the case of ethers, this often occurs at the carbon atom adjacent to the ether oxygen (the α-carbon). nih.govresearchgate.net

This initial hydroxylation results in the formation of an unstable hemiacetal, which then spontaneously cleaves. researchgate.net This mechanism is a form of O-dealkylation. oup.com For example, the degradation of many fuel ethers like methyl tert-butyl ether (MTBE) is initiated by a monooxygenase, often a cytochrome P450 enzyme. oup.comnih.govasm.org This initial attack leads to the formation of tert-butanol (B103910) and formaldehyde. nih.gov Similarly, the degradation of ethyl tert-butyl ether (ETBE) is initiated by hydroxylation of the ethoxy carbon, also catalyzed by a monooxygenase. whiterose.ac.ukresearchgate.net

Besides monooxygenases, other enzymes such as dioxygenases and O-dealkylases have been implicated in ether bond cleavage. oup.comrsc.org For instance, Rhodococcus sp. strain DEE5151 is thought to employ an O-dealkylase activity for the cleavage of anisole and phenetole. nih.gov

Proposed Metabolic Pathways for tert-Butyl n-heptyl Ether Analog Degradation

While specific studies on the biodegradation of this compound are limited, the metabolic pathways can be inferred from the degradation of its structural analogs, such as MTBE and other tert-butyl ethers. The degradation process is generally initiated by oxidative reactions.

Initial Oxidation Reactions at Alpha-Carbon Positions

The initial step in the aerobic degradation of alkyl ethers typically involves the oxidation of the carbon atom adjacent to the ether linkage (the α-carbon). nih.govmsu.edulibretexts.orgchemistry.coach This reaction is commonly catalyzed by monooxygenase enzymes. nih.govresearchgate.net For tert-butyl ethers like MTBE, the initial enzymatic attack occurs on the methyl group, leading to the formation of tert-butanol and formaldehyde. nih.gov In the case of ETBE, the initial oxidation occurs at the ethyl group. whiterose.ac.ukresearchgate.net For a hypothetical degradation of this compound, it is plausible that a similar initial oxidation would occur at either the tert-butyl group or, more likely, the n-heptyl chain, as the presence of a Cα-methylene moiety is often a prerequisite for degradation by some microorganisms. nih.govconsensus.app

Formation and Subsequent Fate of Intermediate Metabolites

Following the initial oxidative cleavage of the ether bond, a series of intermediate metabolites are formed. In the degradation of MTBE, the primary intermediate is tert-butyl alcohol (TBA). nih.govasm.org TBA is then further hydroxylated to 2-methyl-1,2-propanediol, which is subsequently oxidized to 2-hydroxyisobutyric acid (2-HIBA). asm.orgasm.org This branched carboxylic acid is then channeled into central metabolic pathways. asm.org

For ETBE, degradation also proceeds through TBA and subsequently to 2-HIBA. whiterose.ac.ukresearchgate.netasm.org In the degradation of some ethers, the corresponding aldehyde and alcohol are produced from the cleavage of the hemiacetal intermediate. nih.gov For instance, the degradation of diethyl ether can yield acetaldehyde (B116499) and ethanol. The fate of these intermediates involves further oxidation. Aldehydes are typically oxidized to carboxylic acids. libretexts.org For example, the degradation of dibenzyl ether by Rhodococcus sp. strain DEE5151 proceeds through the intermediate formation of benzoic acid. nih.gov

Based on these analogous pathways, the degradation of this compound would likely produce tert-butanol from the cleavage of the tert-butyl group and heptanal (B48729) from the n-heptyl chain. Heptanal would then be oxidized to heptanoic acid, which can be further metabolized through fatty acid degradation pathways. Tert-butanol would follow the established degradation pathway through 2-HIBA.

Recalcitrance and Environmental Persistence of Ether Compounds

Ether compounds are generally considered to be recalcitrant, meaning they resist biodegradation and can persist in the environment. nih.govoup.comscispace.com This persistence is largely due to the high dissociation energy of the ether bond, making it difficult for many microorganisms to cleave. nih.gov

The structural characteristics of the ether molecule also play a significant role in its recalcitrance. For example, the presence of a tertiary carbon structure, as seen in MTBE, contributes to its resistance to microbial attack. nih.govoup.com The branching of the alkyl chain can hinder the accessibility of the ether bond to microbial enzymes. scispace.com This is exemplified by the recalcitrance of clofibric acid, where two methyl groups on the carbon adjacent to the ether bond are thought to be the cause of its lack of biodegradability. scispace.com

Structure-Activity Relationships in Alkyl Ether Biodegradation

The initial and often rate-limiting step in the aerobic biodegradation of many ethers is the enzymatic cleavage of the ether bond. This is typically initiated by monooxygenase enzymes, such as cytochrome P450, which hydroxylate a carbon atom adjacent to the ether oxygen. researchgate.netnih.gov The stability of the resulting hemiacetal then dictates the subsequent degradation pathway.

Influence of Alkyl Chain Length

Generally, the rate of biodegradation of linear alkyl ethers tends to decrease as the length of the alkyl chain increases. nih.gov This is often attributed to a decrease in water solubility and potentially a lower affinity of the microbial enzymes for the larger, more hydrophobic substrates. nih.gov For instance, studies on a range of symmetric di-n-alkyl ethers have demonstrated a clear trend of reduced oxidation rates with increasing chain length.

A study on the degradation of various ethers by Rhodococcus sp. strain DEE5151 provides quantitative insight into this relationship. The specific oxidation rates for a series of di-n-alkyl ethers were measured and are presented in the table below.

Table 1: Specific Oxidation Rates of Various Symmetric di-n-Alkyl Ethers by Rhodococcus sp. strain DEE5151

| Compound Name | Specific Rate of Oxygen Consumption (nmol min⁻¹ mg of cells⁻¹) |

|---|---|

| Diethyl ether | 18.5 ± 2.1 |

| Di-n-propyl ether | 15.4 ± 1.5 |

| Di-n-butyl ether | 10.2 ± 1.0 |

| Di-n-pentyl ether | 5.6 ± 0.6 |

| Di-n-hexyl ether | 2.9 ± 0.4 |

| Di-n-heptyl ether | 1.8 ± 0.3 |

Data sourced from a study on the degradation of alkyl ethers by Rhodococcus sp. nih.gov

As the table illustrates, there is a clear inverse relationship between the length of the n-alkyl chain and the rate of oxidation. This suggests that the n-heptyl group in this compound would likely contribute to a slower degradation rate compared to ethers with shorter alkyl chains.

Influence of Alkyl Chain Branching

The presence of branching in the alkyl chains, particularly a tertiary carbon atom, significantly impacts the biodegradability of ethers. The tert-butyl group, in particular, is known to confer recalcitrance to microbial degradation. nih.gov This is evident in the persistence of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) in the environment. nih.govusgs.govhealth.state.mn.us

The steric hindrance presented by the bulky tert-butyl group can impede the access of microbial enzymes to the ether linkage. semanticscholar.org While degradation of tert-butyl ethers can occur, it is often a slow process. researchgate.netepa.gov The initial enzymatic attack on tert-butyl ethers typically occurs on the less hindered alkyl group or, if that is not possible, on one of the methyl groups of the tert-butyl moiety, leading to the formation of tert-butyl alcohol (TBA) as a major intermediate. researchgate.netnih.govasm.orgnih.gov

For this compound, the presence of the tert-butyl group is expected to be a major determinant of its biodegradability, likely making it more resistant to degradation than a linear heptyl ether. The initial enzymatic attack would likely target the n-heptyl chain at the carbon atom adjacent to the ether oxygen, as this position is less sterically hindered than the tertiary carbon of the tert-butyl group.

Predicted Biodegradation of this compound

Based on the established structure-activity relationships, the biodegradation of this compound is predicted to be a relatively slow process. The combination of a long, hydrophobic n-heptyl chain and a recalcitrant tert-butyl group suggests that this compound would likely persist in the environment for a considerable time.

The probable aerobic degradation pathway would be initiated by a monooxygenase-catalyzed hydroxylation of the α-carbon of the n-heptyl group. This would lead to the formation of an unstable hemiacetal, which would then decompose to form tert-butanol and heptanal. Both of these intermediates would then be further metabolized by the microorganisms.

Table 2: Predicted Biodegradation Intermediates of this compound

| Parent Compound | Predicted Primary Intermediates |

|---|---|

| This compound | tert-Butanol, Heptanal |

Prediction based on established degradation pathways of other tert-butyl ethers. researchgate.netasm.orgnih.gov

It is important to note that these predictions are based on extrapolations from related compounds, and specific experimental studies on the biodegradation of this compound are required for a definitive understanding of its environmental fate and degradation pathways.

Industrial and Technological Significance of Alkyl Ethers: Implications for Tert Butyl N Heptyl Ether

Role of Tertiary Ethers in Fuel Formulations and Combustion Enhancement

Tertiary ethers are primarily recognized for their role as oxygenates in gasoline. Oxygenates are chemical compounds that contain oxygen and are added to fuel to improve combustion efficiency and reduce harmful emissions. concawe.eu The addition of these ethers increases the oxygen content of the fuel, promoting a more complete burn. concawe.eu This has been a key strategy in the formulation of reformulated gasoline, aimed at improving air quality. concawe.eu

A critical parameter for gasoline is its octane (B31449) rating, which measures its resistance to autoignition, or "knocking," in an engine. ub.edu Higher octane fuels allow for higher compression ratios, leading to greater engine efficiency and performance. Tertiary ethers are excellent octane boosters. acs.org For instance, MTBE has a Research Octane Number (RON) of 118 and a Motor Octane Number (MON) of 100. nih.gov Similarly, ETBE exhibits a high blending RON of 117 and a MON of 102. While specific octane numbers for tert-Butyl n-heptyl ether are not widely documented, it is anticipated to possess favorable octane-enhancing properties, a characteristic of tertiary ethers.

The improved combustion provided by tertiary ethers also leads to a significant reduction in exhaust emissions. The increased oxygen content helps to convert carbon monoxide (CO), a product of incomplete combustion, into carbon dioxide (CO2). concawe.eu Studies on MTBE have shown substantial reductions in CO emissions. The addition of ethers can also lead to a decrease in hydrocarbon (HC) emissions. However, the impact on nitrogen oxide (NOx) emissions can vary, with some studies showing slight increases.

| Compound Name | Molecular Formula | Research Octane Number (RON) | Motor Octane Number (MON) |

|---|---|---|---|

| This compound | C11H24O | Data not available | Data not available |

| Methyl tert-butyl ether (MTBE) | C5H12O | 118 | 100 |

| Ethyl tert-butyl ether (ETBE) | C6H14O | 117 | 102 |

| Tertiary amyl methyl ether (TAME) | C6H14O | 111 | 98 |

Engineering and Process Optimization for Ether Production

The synthesis of tertiary ethers is typically achieved through the etherification of an iso-olefin with an alcohol. For example, MTBE is produced by reacting isobutylene (B52900) with methanol. chemicalbook.com The production of this compound would similarly involve the reaction of isobutylene with n-heptanol. The optimization of these production processes is crucial for industrial-scale viability.

Reactive distillation is a process that combines chemical reaction and distillation in a single unit. researchgate.net This technique offers significant advantages for equilibrium-limited reactions like etherification. By continuously removing the products from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversion rates than in conventional reactor setups. researchgate.net This integrated approach can also lead to considerable energy and cost savings by reducing the number of required unit operations. researchgate.net The production of MTBE and ETBE has been successfully implemented using reactive distillation, and this technology holds significant promise for the efficient synthesis of higher ethers like this compound. researchgate.netepa.gov

The etherification reaction is typically catalyzed by solid acid catalysts. mdpi.com Heterogeneous catalysts are preferred in industrial applications due to their ease of separation from the reaction mixture, which simplifies the process and reduces costs. mdpi.com Ion-exchange resins, such as Amberlyst-15, are commonly used catalysts for the synthesis of fuel ethers. researchgate.netresearchgate.net These resins provide the necessary acidic sites for the reaction to proceed efficiently. Other materials like zeolites have also been investigated for their catalytic activity in etherification reactions. mdpi.com The selection of an appropriate catalyst is critical for maximizing the reaction rate and selectivity towards the desired ether product. For the synthesis of this compound, research into suitable heterogeneous catalysts would be a key step in developing an industrial-scale process.

| Catalyst Type | Key Advantages | Application in Ether Synthesis |

|---|---|---|

| Ion-Exchange Resins (e.g., Amberlyst-15) | High activity, readily available. researchgate.netresearchgate.net | Widely used for MTBE and ETBE production. researchgate.netresearchgate.net |

| Zeolites | Shape selectivity, thermal stability. mdpi.com | Investigated for various etherification reactions. mdpi.com |

| Sulfated Zirconia | High acidity and activity. | Potential for higher ether synthesis. |

Applications in Advanced Materials and Polymer Synthesis (General Ether Context)

Beyond their use as fuel additives, ethers are versatile building blocks in the chemical industry, with applications in the synthesis of advanced materials and polymers. thieme-connect.de The ether linkage provides flexibility and chemical stability to polymer backbones. thieme-connect.de

Polyethers, which are polymers containing ether linkages in their main chain, are a significant class of materials. A well-known example is polyethylene (B3416737) glycol (PEG), which has a wide range of applications in medicine and industry due to its biocompatibility and water solubility. While direct applications of this compound in polymer synthesis are not extensively documented, the broader family of ethers plays a crucial role. For instance, the tert-butyl group is often used as a protecting group in the synthesis of complex molecules, including monomers for polymerization, due to its stability and ease of removal under acidic conditions. Vinyl ethers can be used in the production of specialty polymers and coatings. acs.org The unique combination of a bulky tert-butyl group and a longer n-heptyl chain in this compound could potentially be exploited to create polymers with specific physical properties, such as tailored solubility or thermal characteristics. Further research in this area could unveil novel applications for this and other higher-order ethers in materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl n-heptyl ether, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or acid-catalyzed condensation. Key variables include catalyst type (e.g., sulfuric acid or Amberlyst), solvent polarity, and temperature. For example, etherification reactions in diethyl ether or toluene at 60–80°C with controlled stoichiometry of tert-butyl alcohol and n-heptyl bromide can optimize yields . Post-synthesis purification via fractional distillation or column chromatography is critical. Characterization by GC-MS and H/C NMR ensures structural confirmation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used, as standardized in ASTM methods for similar ethers like MTBE . For polar matrices, HPLC with UV detection (210–230 nm) is suitable. Calibration curves using certified reference materials (e.g., tert-butyl ethyl ether solutions ) and internal standards (e.g., deuterated analogs ) enhance accuracy.

Q. Where can researchers access thermodynamic data (e.g., boiling point, enthalpy of vaporization) for this compound?

- Methodological Answer : The NIST Chemistry WebBook provides experimentally validated thermodynamic data for analogous ethers (e.g., n-butyl ether: C, ). Extrapolation using group contribution methods or computational tools (e.g., COSMO-RS) can estimate properties for this compound when experimental data are unavailable.

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade this compound in contaminated water, and what intermediates form?

- Methodological Answer : AOPs like Fenton/UV-Vis systems generate hydroxyl radicals (OH) that cleave the ether bond. For MTBE, degradation pathways involve tert-butyl group oxidation to acetone and formic acid . Researchers should monitor intermediates via LC-QTOF-MS and track mineralization via total organic carbon (TOC) analysis. Kinetic studies under varying pH, concentrations, and Fe/Fe ratios are essential to optimize efficiency .

Q. What experimental approaches are used to study the environmental partitioning and persistence of this compound?

- Methodological Answer : Determine octanol-water () and air-water () partition coefficients using shake-flask or generator-column methods. Soil sorption studies with HPLC-grade solvents and standardized soils (e.g., OECD guidelines) quantify . Persistence is assessed via biodegradation tests (e.g., OECD 301B) and photolysis experiments under simulated sunlight .

Q. How can contradictory data on this compound’s reactivity in mixed-solvent systems be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity effects or competing reaction pathways. Use multi-technique validation:

- Compare kinetics in aprotic (e.g., hexane) vs. protic (e.g., ethanol) solvents.

- Employ computational modeling (DFT or MD simulations) to predict solvation effects.

- Cross-reference with literature on structurally similar ethers, such as tert-butyl ethyl ether’s stability in methanol .

Q. What strategies mitigate co-solvent effects when studying this compound in multicomponent systems?

- Methodological Answer : Use inert co-solvents (e.g., n-heptane) to minimize polarity shifts. Phase-separation studies via cloud-point titration can identify solvent compatibility. For reaction systems, in situ IR or Raman spectroscopy tracks ether stability without solvent interference .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use chemically resistant gloves (e.g., nitrile or butyl rubber) and ventilation to prevent inhalation. Inspect glove integrity using ASTM F739 permeation tests . Storage in flame-proof cabinets away from oxidizers is mandatory. Emergency protocols should align with OSHA guidelines for ethers, including spill containment with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.